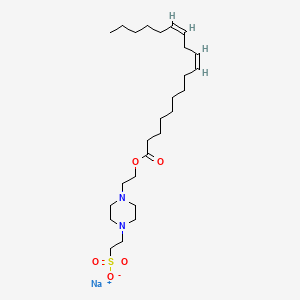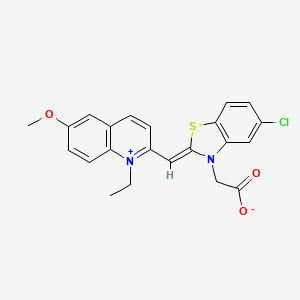
2-((3-(Carboxylatomethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)-1-ethyl-6-methoxyquinolinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(Carboxylatomethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)-1-ethyl-6-methoxyquinolinium is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinolinium core with various substituents, including a carboxylatomethyl group, a chloro group, and a benzothiazolylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Carboxylatomethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)-1-ethyl-6-methoxyquinolinium typically involves multi-step organic reactionsCommon reagents used in the synthesis include methanesulfonic acid, phenylhydrazine hydrochloride, and various alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-(Carboxylatomethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)-1-ethyl-6-methoxyquinolinium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced quinolinium derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinolinium and benzothiazolylidene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various quinolinium derivatives, benzothiazolylidene-substituted compounds, and other heterocyclic compounds with modified functional groups.
Wissenschaftliche Forschungsanwendungen
2-((3-(Carboxylatomethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)-1-ethyl-6-methoxyquinolinium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-((3-(Carboxylatomethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)-1-ethyl-6-methoxyquinolinium involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the modulation of various cellular processes. Its effects are mediated through the activation or inhibition of specific enzymes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolinium Derivatives: Compounds with similar quinolinium cores but different substituents.
Benzothiazolylidene Compounds: Molecules featuring the benzothiazolylidene moiety with varying functional groups.
Methoxyquinolines: Quinolines with methoxy substituents at different positions.
Uniqueness
2-((3-(Carboxylatomethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)-1-ethyl-6-methoxyquinolinium is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
63870-32-6 |
|---|---|
Molekularformel |
C22H19ClN2O3S |
Molekulargewicht |
426.9 g/mol |
IUPAC-Name |
2-[(2Z)-5-chloro-2-[(1-ethyl-6-methoxyquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazol-3-yl]acetate |
InChI |
InChI=1S/C22H19ClN2O3S/c1-3-24-16(6-4-14-10-17(28-2)7-8-18(14)24)12-21-25(13-22(26)27)19-11-15(23)5-9-20(19)29-21/h4-12H,3,13H2,1-2H3 |
InChI-Schlüssel |
JFOUTMXECBMMSD-UHFFFAOYSA-N |
Isomerische SMILES |
CC[N+]1=C(C=CC2=C1C=CC(=C2)OC)/C=C\3/N(C4=C(S3)C=CC(=C4)Cl)CC(=O)[O-] |
Kanonische SMILES |
CC[N+]1=C(C=CC2=C1C=CC(=C2)OC)C=C3N(C4=C(S3)C=CC(=C4)Cl)CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


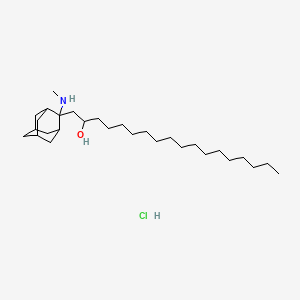
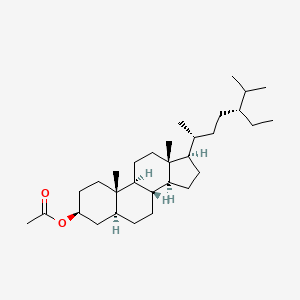
![[(3S,3aR,6S,6aS)-3-[3-(4-chlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785382.png)


![5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12785390.png)
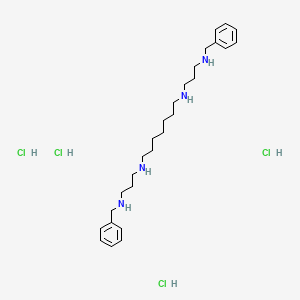
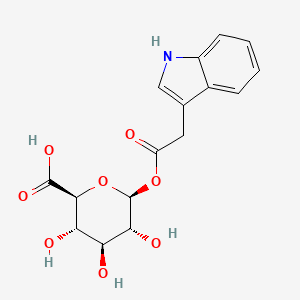



![9-methyl-2-(methylsulfanylmethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12785448.png)

